molecular formula C21H18N4O2S2 B11050436 5-methyl-4-{[2-(naphthalen-1-ylmethyl)-4,5-dihydro-1H-imidazol-1-yl]sulfonyl}-2,1,3-benzothiadiazole

5-methyl-4-{[2-(naphthalen-1-ylmethyl)-4,5-dihydro-1H-imidazol-1-yl]sulfonyl}-2,1,3-benzothiadiazole

Cat. No.: B11050436
M. Wt: 422.5 g/mol
InChI Key: NEFPBJMNZJYLPW-UHFFFAOYSA-N
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Description

5-methyl-4-{[2-(naphthalen-1-ylmethyl)-4,5-dihydro-1H-imidazol-1-yl]sulfonyl}-2,1,3-benzothiadiazole is a complex organic compound that belongs to the class of benzothiadiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-4-{[2-(naphthalen-1-ylmethyl)-4,5-dihydro-1H-imidazol-1-yl]sulfonyl}-2,1,3-benzothiadiazole typically involves multi-step organic reactions. One common method includes the reaction of 2-aminobenzothiazole with naphthalen-1-ylmethyl chloride in the presence of a base to form the intermediate compound. This intermediate is then reacted with 4,5-dihydro-1H-imidazole-1-sulfonyl chloride under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-methyl-4-{[2-(naphthalen-1-ylmethyl)-4,5-dihydro-1H-imidazol-1-yl]sulfonyl}-2,1,3-benzothiadiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, and halides in the presence of catalysts or under reflux conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

5-methyl-4-{[2-(naphthalen-1-ylmethyl)-4,5-dihydro-1H-imidazol-1-yl]sulfonyl}-2,1,3-benzothiadiazole has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Mechanism of Action

The mechanism of action of 5-methyl-4-{[2-(naphthalen-1-ylmethyl)-4,5-dihydro-1H-imidazol-1-yl]sulfonyl}-2,1,3-benzothiadiazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-methyl-4-{[2-(naphthalen-1-ylmethyl)-4,5-dihydro-1H-imidazol-1-yl]sulfonyl}-2,1,3-benzothiadiazole stands out due to its unique combination of structural features, which confer distinct chemical and biological properties. Its benzothiadiazole core, coupled with the naphthalen-1-ylmethyl and imidazole moieties, contributes to its versatility and potential for diverse applications.

Properties

Molecular Formula

C21H18N4O2S2

Molecular Weight

422.5 g/mol

IUPAC Name

5-methyl-4-[[2-(naphthalen-1-ylmethyl)-4,5-dihydroimidazol-1-yl]sulfonyl]-2,1,3-benzothiadiazole

InChI

InChI=1S/C21H18N4O2S2/c1-14-9-10-18-20(24-28-23-18)21(14)29(26,27)25-12-11-22-19(25)13-16-7-4-6-15-5-2-3-8-17(15)16/h2-10H,11-13H2,1H3

InChI Key

NEFPBJMNZJYLPW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=NSN=C2C=C1)S(=O)(=O)N3CCN=C3CC4=CC=CC5=CC=CC=C54

Origin of Product

United States

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